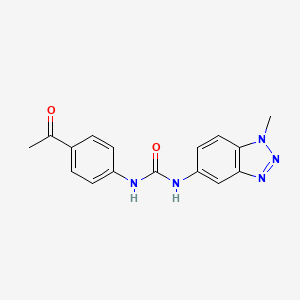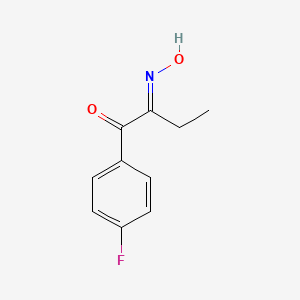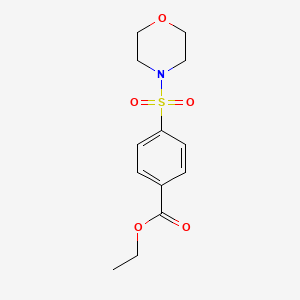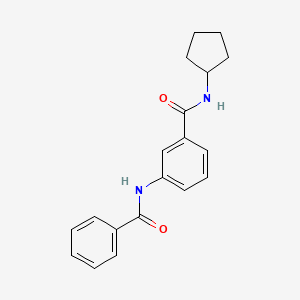![molecular formula C16H18O5 B5745732 propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)
propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one moiety substituted with a 3,4-dimethyl group and an isopropyl ester linked through an oxyacetate bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-3,4-dimethylcoumarin and isopropyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The mixture is heated to reflux to facilitate the nucleophilic substitution reaction.
Product Isolation: After completion of the reaction, the product is isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromen-2-one ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group in the chromen-2-one moiety can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: 3,4-dimethyl-7-hydroxycoumarin-2-carboxylic acid.
Reduction: 3,4-dimethyl-7-hydroxy-2H-chromen-2-ol.
Substitution: 3,4-dimethyl-7-hydroxycoumarin and isopropanol.
科学的研究の応用
Propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.
作用機序
The biological activity of propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is primarily attributed to its ability to interact with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant with a different substitution pattern on the coumarin ring.
Umbelliferone: A simple coumarin with hydroxyl substitution at the 7-position.
Scopoletin: A coumarin derivative with methoxy and hydroxyl groups.
Uniqueness
The unique combination of the isopropyl ester and the 3,4-dimethyl substitution on the chromen-2-one ring imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications.
特性
IUPAC Name |
propan-2-yl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-15(17)8-19-12-5-6-13-10(3)11(4)16(18)21-14(13)7-12/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZDQSZLXWANSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5745663.png)


![2-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER](/img/structure/B5745706.png)

![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
methanone](/img/structure/B5745742.png)
![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)
